molecular formula C14H24O5 B610236 propargyl-PEG3-t-butyl ester CAS No. 1374658-84-0

propargyl-PEG3-t-butyl ester

Cat. No.: B610236
CAS No.: 1374658-84-0
M. Wt: 272.34
InChI Key: JCKIGUAOHLRKLH-UHFFFAOYSA-N
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Description

Propargyl-PEG3-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The synthesis of this compound involves the modification of the carboxyl group of the bifunctional PEG into a propargyl . Then, carboxyl, mercapto, or hydrazide groups are introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .


Molecular Structure Analysis

The molecular formula of this compound is C14H24O5 . It has a molecular weight of 272.3 g/mol .


Chemical Reactions Analysis

The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C14H24O5 . It has a molecular weight of 272.3 g/mol .

Scientific Research Applications

Bioconjugate Development

Propargyl-PEG3-t-butyl ester and its derivatives are instrumental in the development of PEG-based bioconjugates for biomedical applications. The efficient synthesis of propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives, as described by Lu and Zhong (2010), highlights its utility in creating versatile bioconjugates for various medical uses (Lu & Zhong, 2010).

Chemical Synthesis and Cascade Reactions

This compound is used in chemical synthesis, particularly in cascade reactions. Shiroodi and Gevorgyan (2013) discussed the use of propargyl esters in metal-catalyzed double migratory cascade reactions, leading to diverse structures and emphasizing the synthetic utility of these compounds (Shiroodi & Gevorgyan, 2013).

Polymer Functionalization

In polymer science, this compound is used to introduce functionalities in polymers. Mees and Hoogenboom (2015) demonstrated the postpolymerization modification of poly(2-oxazoline)s, showing the introduction of various functional groups, including propargyl groups, which expands the chemical versatility of these materials (Mees & Hoogenboom, 2015).

Drug and Gene Delivery

This compound has applications in drug and gene delivery systems. Engler et al. (2011) developed pH-responsive synthetic polypeptides using this compound for potential systemic drug and gene delivery, demonstrating its role in creating responsive and tunable delivery systems (Engler et al., 2011).

Material Science and Nanotechnology

In material science, the use of this compound is evident in the development of advanced materials. Cai et al. (2019) used this compound in creating copolymer electrolytes for lithium-sulfur batteries, highlighting its role in improving battery performance (Cai et al., 2019).

Biomedical Conjugates

Yu et al. (2011) utilized this compound in the synthesis of multifunctional carriers for targeted gene delivery, showcasing its importance in creating specific biomedical conjugates (Yu et al., 2011).

Integrin Inhibition

Smith et al. (2013) discussed the use of this compound in the synthesis of α4 integrin inhibitors, which have shown sustained levels and bioactivity in vivo, signifying its role in therapeutic applications (Smith et al., 2013).

Peptide Synthesis

In peptide synthesis, Ramapanicker et al. (2011) utilized propargyl esters as effective protecting groups, demonstrating the synthetic utility of this compound in creating diverse peptides (Ramapanicker et al., 2011).

Surface Functionalization

Xu et al. (2012) showed the use of this compound in the functionalization of titanium surfaces, indicating its role in creating functional and customizable surfaces (Xu et al., 2012).

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargyl-PEG3-t-butyl ester and similar compounds have promising potential for future research and applications.

Properties

IUPAC Name

tert-butyl 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O5/c1-5-7-16-9-11-18-12-10-17-8-6-13(15)19-14(2,3)4/h1H,6-12H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKIGUAOHLRKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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